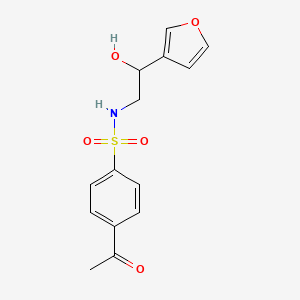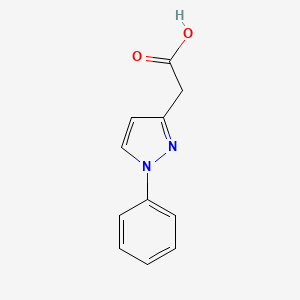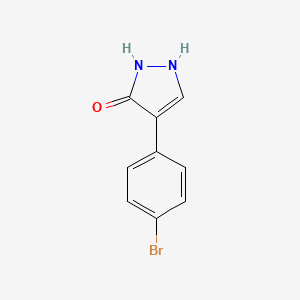![molecular formula C20H25BrClN5O2 B2831218 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione CAS No. 1795083-56-5](/img/structure/B2831218.png)
8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione, also known as AG-490, is a small molecule inhibitor that was first synthesized in 1994. It has been extensively studied for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit the activity of the Janus kinase (JAK) family of enzymes.
Mécanisme D'action
8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione exerts its inhibitory effect on JAK enzymes by binding to the ATP-binding site of these enzymes, thereby preventing their activation. This inhibition leads to the downregulation of downstream signaling pathways that are involved in cell growth and proliferation.
Biochemical and physiological effects:
8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and suppress the expression of various oncogenes. Additionally, 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione is its specificity for JAK enzymes, which allows for targeted inhibition of these enzymes without affecting other signaling pathways. However, one limitation of 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione. Additionally, further studies are needed to better understand the mechanisms underlying the anti-cancer effects of 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione and to identify potential synergistic therapies that could enhance its therapeutic efficacy. Finally, there is also interest in exploring the potential of 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione as a therapeutic agent in other disease contexts, such as autoimmune disorders and inflammatory diseases.
Méthodes De Synthèse
8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione can be synthesized through a multi-step process involving the reaction of 8-bromo-1-butanol with 7-chloro-3-methylpurine-2,6-dione in the presence of a base, followed by the reaction of the resulting product with 3-(5-chloro-2-methylanilino)propylamine.
Applications De Recherche Scientifique
8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of JAK enzymes, which are involved in the regulation of cell growth and proliferation. This inhibition can lead to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
8-bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrClN5O2/c1-4-5-10-27-18(28)16-17(25(3)20(27)29)24-19(21)26(16)11-6-9-23-15-12-14(22)8-7-13(15)2/h7-8,12,23H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEOSIJGOABUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C(N2CCCNC3=C(C=CC(=C3)Cl)C)Br)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide](/img/structure/B2831135.png)

![6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831137.png)

![N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2831144.png)
![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2831146.png)

![1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2831149.png)
![4-cyano-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2831150.png)

![4-tert-butyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2831157.png)
![4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2831158.png)